molecular formula C8H16N2O3 B11720045 N'-hydroxy-2-(oxan-2-yloxy)propanimidamide

N'-hydroxy-2-(oxan-2-yloxy)propanimidamide

Cat. No.: B11720045
M. Wt: 188.22 g/mol
InChI Key: MDKOTUWKLFDRFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(oxan-2-yloxy)propanimidamide typically involves the reaction of oxan-2-ol with a suitable amidoxime under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2-(oxan-2-yloxy)propanimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(oxan-2-yloxy)propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted oxane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-hydroxy-2-(oxan-2-yloxy)propanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(oxan-2-yloxy)propanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and oxane ring play crucial roles in binding to these targets, leading to various biochemical effects. The compound may modulate specific pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-(oxan-2-yloxy)propanamide
  • N’-hydroxy-2-(oxan-2-yloxy)butanimidamide
  • N’-hydroxy-2-(oxan-2-yloxy)pentanimidamide

Uniqueness

N’-hydroxy-2-(oxan-2-yloxy)propanimidamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

N'-hydroxy-2-(oxan-2-yloxy)propanimidamide

InChI

InChI=1S/C8H16N2O3/c1-6(8(9)10-11)13-7-4-2-3-5-12-7/h6-7,11H,2-5H2,1H3,(H2,9,10)

InChI Key

MDKOTUWKLFDRFV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=NO)N)OC1CCCCO1

Origin of Product

United States

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